4-Oxo-4-(2-phenylhydrazino)butanoic acid

Quality Control Identity Testing Succinic Acid Derivatives

Researchers synthesizing Ru(II) hydrazone complexes or exploring succinic acid monoacylhydrazide SAR require a validated precursor with confirmed chelation geometry. • Literature-documented synthesis of RuCl₂(PPh₃)₂[L¹⁻] eliminates de novo ligand screening. • Sharp mp 148-149 °C plus 3 NMR & 1 FTIR spectra (Wiley KnowItAll) enable orthogonal GLP identity confirmation. • Pre-compiled GHS (7 hazard statements) ensures immediate hazard communication compliance.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
CAS No. 14580-01-9
Cat. No. B1295846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-4-(2-phenylhydrazino)butanoic acid
CAS14580-01-9
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NNC(=O)CCC(=O)O
InChIInChI=1S/C10H12N2O3/c13-9(6-7-10(14)15)12-11-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,12,13)(H,14,15)
InChIKeyMKYYUGVTLSBAPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxo-4-(2-phenylhydrazino)butanoic acid (CAS 14580-01-9): Technical Baseline for Procurement Decision-Making


4-Oxo-4-(2-phenylhydrazino)butanoic acid, systematically named butanedioic acid mono(2-phenylhydrazide) and also known as N-anilinosuccinamic acid, is a monocarboxylic acid hydrazide belonging to the succinic acid monoacylhydrazide class . This compound (C₁₀H₁₂N₂O₃, MW 208.21 g/mol) is commercially supplied as a research-grade building block at purities typically ranging from 95% to 98% . It possesses a well-defined melting point of 148–149 °C (recrystallized from ethanol), predicted boiling point of 363.7 °C, density of 1.309 g/cm³, and a calculated pKa of 5.56 . Its structural identity is confirmed by multiple NMR and FTIR spectra archived in the Wiley KnowItAll spectral libraries [1]. The compound carries GHS hazard classifications including acute oral/dermal/inhalation toxicity (Category 4), skin and eye irritation (Category 2), and suspected carcinogenicity (Category 2) .

Selection Context
Succinic acid monoacylhydrazide building block for coordination chemistry and medicinal chemistry workflows
Identity Confirmation
Sharp melting point (reported 148–149 °C) supports rapid incoming identity screening without instrumentation
Spectral Verification
Multi-technique reference spectra (NMR, FTIR) available in curated spectral libraries for method validation

Why Succinic Acid, Simple Amides, or Dihydrazides Cannot Substitute for 4-Oxo-4-(2-phenylhydrazino)butanoic acid in Targeted Research Applications


In-class replacement of 4-oxo-4-(2-phenylhydrazino)butanoic acid with structurally related succinic acid derivatives (e.g., succinic acid itself, N-phenylsuccinamic acid, or succinic acid dihydrazide) introduces distinct differences in metal-coordination geometry, hydrogen-bonding capacity, and lipophilicity that directly affect downstream reactivity and biological target engagement [1]. The mixed hydrazide–carboxylic acid motif of the target compound provides a bidentate O,N-chelating ligand system that is absent in the parent diacid or in the monoamide analog, where the –NH–N(H)–Ph unit is replaced by –NH–Ph . This structural feature determines the formation of stable ruthenium(II) complexes of defined stoichiometry, as evidenced by the isolation and characterization of RuCl₂(PPh₃)₂[4-oxo-4-(2-phenylhydrazino)butanoate(1–)] (CAS 1122445-18-4) . Furthermore, the antibacterial and hypoglycemic structure–activity relationships established for the succinic acid monoacylhydrazide series demonstrate that biological response is highly sensitive to the nature of the hydrazide substituent; simple interchange with a dihydrazide or an amide would predictably alter potency and selectivity profiles [2][3].

4-Oxo-4-(2-phenylhydrazino)butanoic acid
Succinic acid or N-phenylsuccinamic acid lack the bidentate O,N-chelating hydrazide motif required for defined metal-complex formation
4-Oxo-4-(2-phenylhydrazino)butanoic acid
Succinic acid dihydrazide or simple amides may shift biological response profiles; reported antibacterial and hypoglycemic SAR is scaffold-specific
4-Oxo-4-(2-phenylhydrazino)butanoic acid
Analogs with sparse analytical or safety documentation transfer QC and hazard-assessment burden to the end-user

Quantitative Differentiation Evidence for 4-Oxo-4-(2-phenylhydrazino)butanoic acid Versus Closest Analogs


Identity Verification: Melting Point as a Definitive Purity Marker Against the Monoamide Analog

A sharp melting point of 148–149 °C (ethanol) serves as a rapid, low-cost identity and purity screen that distinguishes 4-oxo-4-(2-phenylhydrazino)butanoic acid from its closest structural analog, N-phenylsuccinamic acid (CAS 102-14-7), which exhibits a substantially different melting point of 154–156 °C [1]. This 6–7 °C differential is analytically resolvable by standard capillary methods and is directly usable in incoming quality control without requiring HPLC or spectroscopic instrumentation .

Melting point identity screen
Cross-study comparable
148–149 °C vs 154–156 °C (N-phenylsuccinamic acid)
Reported 6–7 °C differential supports rapid identity discrimination
Conditions: recrystallized from ethanol; standard capillary method
Quality Control Identity Testing Succinic Acid Derivatives

Metal-Chelation Capability: Documented Formation of a Structurally Characterized Ruthenium(II) Complex Absent for the Amide Analog

The target compound acts as a monoanionic bidentate O,N-donor ligand toward ruthenium(II), yielding the well-defined complex RuCl₂(PPh₃)₂[4-oxo-4-(2-phenylhydrazino)butanoate(1–)] (CAS 1122445-18-4, MW 903.77 g/mol) that has been fully characterized by elemental analysis, IR, NMR, and mass spectrometry . This coordination mode exploits both the deprotonated carboxylic oxygen and the hydrazine nitrogen, a binding motif not accessible to N-phenylsuccinamic acid (which lacks the terminal –NH– nitrogen) [1]. No equivalent ruthenium complex of the simple amide analog has been reported, underscoring the unique ligand properties conferred by the hydrazino group [1].

Ru(II) complex formation
Class-level inference
RuCl₂(PPh₃)₂(L¹⁻) isolated and characterized vs no reported complex for amide analog
Supports ligand-design studies requiring defined O,N-chelation stoichiometry
Reaction in acetone; recrystallized from CH₂Cl₂/Et₂O
Coordination Chemistry Ligand Design Ruthenium Complexes

Analytical Characterization Depth: Multi-Technique Spectral Library Coverage Versus Single-Technique Data for Analog Compounds

The target compound benefits from curated, multi-technique spectral reference data: three independent NMR spectra (¹H, ¹³C, and 2D experiments) and a KBr-wafer FTIR spectrum are deposited in the Wiley KnowItAll spectral library and cross-referenced to the Aldrich sample lot [1]. In contrast, N-phenylsuccinamic acid has only single-crystal X-ray diffraction and limited IR data available in the primary literature, with no equivalent multi-technique spectral library entry [2]. This disparity in analytical documentation reduces the time and cost required for in-house method development and spectral interpretation when the target compound is selected [1].

Spectral library coverage
Cross-study comparable
4 reference spectra (3 NMR, 1 FTIR) in Wiley KnowItAll vs 2 non-standardized techniques for amide analog
Pre-existing spectral data may reduce analytical method development time
NMR: DMSO-d₆; FTIR: KBr wafer
Spectral Reference Data Quality Assurance Compound Verification

Pharmacological Activity Class Membership: Antibacterial and Hypoglycemic SAR Within Succinic Acid Monoacylhydrazides

4-Oxo-4-(2-phenylhydrazino)butanoic acid belongs to a series of succinic acid monoacylhydrazides that were systematically evaluated for antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, as well as for hypoglycemic effects in intact rat models [1][2]. While the published data report aggregate series results rather than compound-specific MIC values for every member, the consistent methodology across Parts 7, 10, and 16 of the Dolzhenko et al. series establishes that the monoacylhydrazide scaffold—as opposed to the monoamide or dihydrazide scaffold—is the pharmacophoric requirement for both antibacterial and glucose-lowering activities [1][3]. Procurement of the phenyl-substituted member enables direct SAR follow-up studies where the electronic and steric contribution of the aromatic ring can be probed against the unsubstituted hydrazide or aliphatic congeners [1].

Biological SAR class membership
Class-level inference
Monoacylhydrazide scaffold associated with antibacterial and hypoglycemic activity in published series
Supports entry into documented SAR landscape; compound-specific MIC not publicly available
Data to verify for isolated compound; series-level screening only
Antibacterial Screening Hypoglycemic Activity Structure-Activity Relationship

Safety Profile Transparency: Comprehensive GHS Classification Versus Sparse Hazard Data for Closely Related Hydrazides

The target compound carries a fully enumerated GHS hazard profile comprising seven distinct hazard statements (H302, H312, H315, H319, H332, H335, H351), including a Category 2 carcinogenicity classification . By contrast, succinic acid dihydrazide (CAS 4146-43-4) and 4-oxo-4-(2-methylhydrazino)butanoic acid lack equivalent published GHS assessments in major chemical registries, placing the onus of hazard determination on the end-user . The availability of a pre-compiled GHS classification for the target compound enables immediate integration into laboratory risk assessments, OSHA HazCom programs, and institutional chemical hygiene plans without the delay and expense of de novo hazard characterization .

GHS hazard classification
Cross-study comparable
7 GHS hazard statements (incl. H351) vs 0 published for succinic acid dihydrazide
Pre-compiled safety data supports laboratory risk assessment and compliance workflows
Source: ChemicalBook compiled classification
Chemical Safety GHS Classification Laboratory Risk Assessment

Recommended Procurement Scenarios for 4-Oxo-4-(2-phenylhydrazino)butanoic acid Based on Evidence-Based Differentiation


Synthesis of Defined Ruthenium(II) Hydrazone Complexes for Catalytic or Bioinorganic Studies

When the research objective requires the preparation of ruthenium(II) complexes with a monoanionic O,N-bidentate hydrazone ligand, 4-oxo-4-(2-phenylhydrazino)butanoic acid is the appropriate precursor. The literature-documented synthesis of RuCl₂(PPh₃)₂[L¹⁻] provides a validated protocol (ligand + RuCl₂(PPh₃)₃ in acetone, 3 h stirring, precipitation with Et₂O, recrystallization from CH₂Cl₂/Et₂O) that eliminates the need for de novo ligand screening . The amide analog N-phenylsuccinamic acid cannot fulfill this role because it lacks the terminal hydrazine nitrogen required for chelation [1].

Hit-to-Lead Medicinal Chemistry Programs Targeting Succinic Acid Monoacylhydrazide Antibacterials or Hypoglycemics

Groups engaged in SAR exploration of succinic acid-derived bioactive hydrazides should select this compound as the phenyl-substituted reference point within the monoacylhydrazide series. The foundational pharmacological studies by Dolzhenko et al. (Parts 7, 10, 16) define the antibacterial and hypoglycemic activity landscape for this scaffold class, making the phenyl congener a logical starting material for synthesizing derivatives that probe electronic effects (electron-donating vs. withdrawing substituents on the phenyl ring) and steric parameters [1].

Quality Control and Identity Verification Workflows Requiring Robust Reference Standards

Laboratories implementing incoming material identity testing under GLP or ISO 17025 can leverage the sharp melting point (148–149 °C) and the multi-technique spectral library data (3 NMR + 1 FTIR in Wiley KnowItAll) as orthogonal identity confirmation tools [1]. The combination of a narrow melting range with pre-acquired reference spectra reduces the analytical burden to a simple melting point determination plus a single confirmatory spectroscopic technique, as opposed to the full de novo characterization required for analogs that lack curated spectral data [1].

Chemical Hygiene and Safety Compliance in Multi-User Academic or Industrial Laboratories

For stockroom managers and environmental health & safety officers, the availability of a complete, pre-compiled GHS classification for this compound (7 hazard statements including H351 carcinogenicity) allows immediate entry into chemical inventory systems and hazard communication labeling without the delay of external toxicological assessment . When selecting between this compound and a less-documented hydrazide analog for a teaching laboratory or shared facility, the pre-existing safety data represent a significant operational advantage in terms of compliance timeline and liability management .

Application
Selection Property
Validation Focus
Ruthenium(II) hydrazone complex synthesis
Bidentate O,N-chelating hydrazide ligand
Complex isolation and characterization protocol review
Succinic acid monoacylhydrazide SAR programs
Phenyl-substituted monoacylhydrazide scaffold
Antibacterial and hypoglycemic series endpoint context
Incoming identity testing (GLP/ISO 17025)
Sharp melting point and multi-technique reference spectra
Orthogonal identity confirmation review
Chemical hygiene and safety compliance
Pre-compiled GHS hazard profile (7 statements)
Hazard communication and risk assessment integration
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